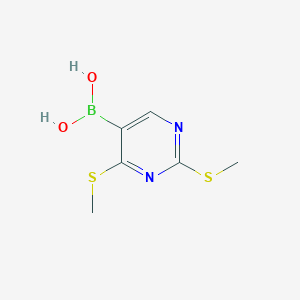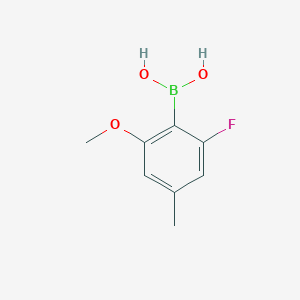
2-Fluoro--6-methoxy-4-methylphenylboronic acid
Vue d'ensemble
Description
2-Fluoro-6-methoxy-4-methylphenylboronic acid is a boronic ester that has attracted significant attention in scientific research due to its unique chemical and biological properties . It is also known as FMMP .
Synthesis Analysis
The synthesis of 2-Fluoro-6-methoxy-4-methylphenylboronic acid can be achieved through various methods. One such method involves the use of Triisopropyl borate and 2-Bromo-5-fluorotoluene . Another method involves the use of Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis
The molecular formula of 2-Fluoro-6-methoxy-4-methylphenylboronic acid is C8H10BFO3 . The InChI code is 1S/C14H20BFO3/c1-9-7-10 (16)12 (11 (8-9)17-6)15-18-13 (2,3)14 (4,5)19-15/h7-8H,1-6H3 .Chemical Reactions Analysis
2-Fluoro-6-methoxy-4-methylphenylboronic acid is used in various chemical reactions. It is used in the preparation of functionally selective allosteric modulators of GABAA receptors and in Suzuki cross-coupling reactions . It is also used in the preparation of inhibitors of the checkpoint kinase Wee1 .Physical And Chemical Properties Analysis
2-Fluoro-6-methoxy-4-methylphenylboronic acid has a molecular weight of 266.12 . It is a solid at room temperature and should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Organic Synthesis Applications
Boronic acids are pivotal in organic synthesis, especially in Suzuki coupling reactions, which are widely used for forming carbon-carbon bonds. For instance, electron-poor, fluoro-containing arylboronic acids have been highlighted for their efficiency as coupling partners in cross-coupling reactions, offering faster reaction times compared to electron-rich or neutral counterparts (Chen et al., 2016). This suggests that derivatives like "2-Fluoro-6-methoxy-4-methylphenylboronic acid" could potentially serve as valuable intermediates in the synthesis of complex organic molecules.
Sensor Development
Boronic acids have unique properties that make them suitable for developing fluorescence-based sensors. Their ability to bind with sugars and other diols underpins their use in sensing applications. For example, studies on fluorescence quenching of boronic acid derivatives by aniline in alcohol environments provide insights into the design of fluorescence-based sensors (Geethanjali et al., 2015). Such properties could make "2-Fluoro-6-methoxy-4-methylphenylboronic acid" a candidate for developing new sensors, especially for biomedical analysis.
Materials Science
In materials science, boronic acids are used to modify surfaces and create novel materials with specific functionalities. The study on (S)-BINOL immobilized onto multiwalled carbon nanotubes through covalent linkage exemplifies the application of boronic acid derivatives in creating hybrid materials (Monteiro et al., 2015). This research shows the potential of using boronic acid derivatives for the functionalization of nanomaterials, which could be extended to "2-Fluoro-6-methoxy-4-methylphenylboronic acid" for developing materials with tailored properties.
Safety And Hazards
Orientations Futures
2-Fluoro-6-methoxy-4-methylphenylboronic acid has potential applications in the synthesis of biologically active molecules. It can be used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . It can also be used in the preparation of axially-chiral biarylphosphonates by asymmetric Suzuki coupling catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .
Propriétés
IUPAC Name |
(2-fluoro-6-methoxy-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-6(10)8(9(11)12)7(4-5)13-2/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBJMPVDWYFFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219048 | |
| Record name | Boronic acid, B-(2-fluoro-6-methoxy-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro--6-methoxy-4-methylphenylboronic acid | |
CAS RN |
1451392-08-7 | |
| Record name | Boronic acid, B-(2-fluoro-6-methoxy-4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-fluoro-6-methoxy-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



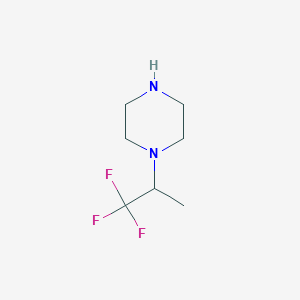
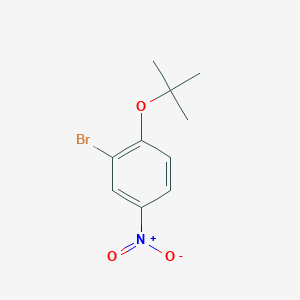
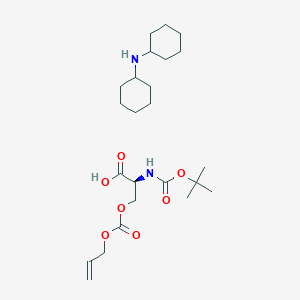
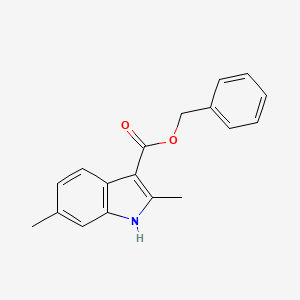
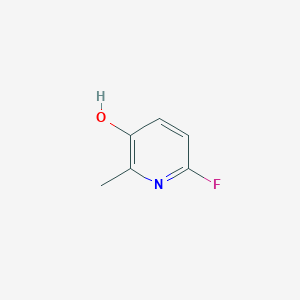
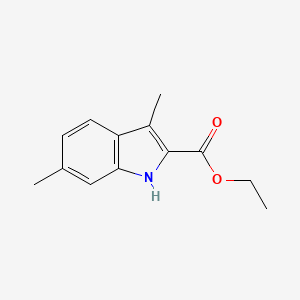
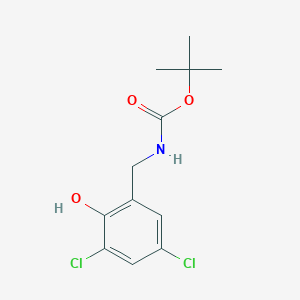
![[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1446442.png)
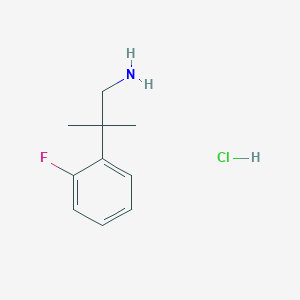
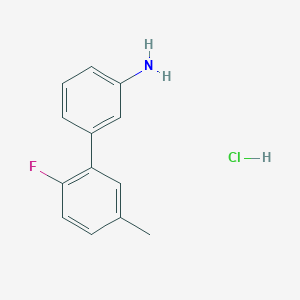
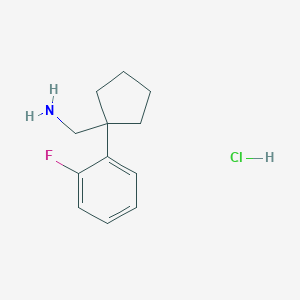
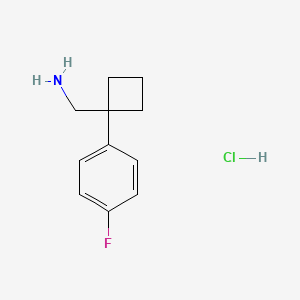
![1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea](/img/structure/B1446450.png)
